1-(2-Bromo-1-methoxyethyl)-2-methylbenzene

Catalog No.
S13580021
CAS No.
M.F
C10H13BrO
M. Wt
229.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Bromo-1-methoxyethyl)-2-methylbenzene

Product Name

1-(2-Bromo-1-methoxyethyl)-2-methylbenzene

IUPAC Name

1-(2-bromo-1-methoxyethyl)-2-methylbenzene

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

InChI

InChI=1S/C10H13BrO/c1-8-5-3-4-6-9(8)10(7-11)12-2/h3-6,10H,7H2,1-2H3

InChI Key

DZLUNAMYQCHHJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(CBr)OC

1-(2-Bromo-1-methoxyethyl)-2-methylbenzene, also known as 1-(2-bromo-1-methoxyethyl)-4-methylbenzene, is an organic compound with the molecular formula C10H13BrO. This compound features a bromine atom and a methoxyethyl group attached to a methyl-substituted benzene ring, which contributes to its unique chemical properties. The presence of the bromine atom makes it a brominated aromatic ether, which is significant in various

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or cyanides through nucleophilic substitution reactions.
  • Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction Reactions: The bromine atom can be reduced to yield the corresponding hydrocarbon or alcohol using reducing agents such as lithium aluminum hydride or catalytic hydrogenation techniques.

These reactions are crucial for synthesizing more complex organic molecules and exploring the compound's reactivity in various environments .

The synthesis of 1-(2-Bromo-1-methoxyethyl)-2-methylbenzene typically involves the bromination of 1-(1-methoxyethyl)-2-methylbenzene. This reaction can be conducted using bromine in the presence of Lewis acid catalysts such as iron or aluminum bromide under controlled conditions to ensure selective bromination at the desired position.

In industrial settings, continuous flow reactors may be employed to maintain precise control over reaction conditions, ensuring high yields and purity of the product. Automated systems for reagent addition and temperature control can further enhance process efficiency.

1-(2-Bromo-1-methoxyethyl)-2-methylbenzene has several notable applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: The compound is utilized in developing new materials with specific properties, such as polymers and resins.
  • Biological Studies: It acts as a building block for synthesizing biologically active compounds that can be used in drug discovery and development.
  • Industrial

Interaction studies involving 1-(2-Bromo-1-methoxyethyl)-2-methylbenzene focus on its reactivity with biomolecules and other organic compounds. The presence of the bromine atom allows for electrophilic aromatic substitution reactions, while the methoxy group can stabilize intermediates through resonance effects. These interactions can significantly influence the compound's reactivity and selectivity in diverse chemical processes, making it a valuable subject for further research into its potential applications in medicinal chemistry and material science .

Several compounds share structural similarities with 1-(2-Bromo-1-methoxyethyl)-2-methylbenzene. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
1-Bromo-4-methylbenzeneC7H7BrSimple bromo-substituted benzene; lacks methoxy group
1-Methoxy-4-methylbenzeneC9H12OContains a methoxy group but no bromine
1-(2-Methoxyethyl)-4-methylbenzeneC10H14OSimilar structure but lacks bromination
1-Bromo-2-(2-methoxyethyl)benzeneC9H11BrODifferent substitution pattern on benzene ring

The uniqueness of 1-(2-Bromo-1-methoxyethyl)-2-methylbenzene lies in its combination of both bromine and methoxy groups on a methyl-substituted benzene ring, which enhances its reactivity and potential applications compared to other similar compounds .

Molecular Geometry and Stereochemical Considerations

1-(2-Bromo-1-methoxyethyl)-2-methylbenzene exhibits a complex molecular architecture characterized by a substituted benzene ring bearing both a methyl group and a bromo-methoxyethyl side chain [1] [2]. The molecular formula C₁₀H₁₃BrO corresponds to a molecular weight of 229.11 g/mol, with the compound existing as a chiral molecule due to the asymmetric carbon center bearing the methoxy and bromomethyl substituents [1] [3].

The stereochemical configuration around the chiral center creates two possible enantiomers, each exhibiting distinct spatial arrangements of the bromine and methoxy substituents . The presence of the bulky bromine atom significantly influences the molecular conformation through steric interactions with neighboring groups [5]. Computational studies on analogous brominated aromatic compounds demonstrate that the bromine atom's steric bulk and polarizability substantially affect rotational barriers around carbon-carbon bonds [5].

X-ray Crystallographic Data Analysis

Single-crystal X-ray diffraction analysis provides definitive structural information for brominated aromatic compounds, though specific crystallographic data for 1-(2-Bromo-1-methoxyethyl)-2-methylbenzene remains limited in the current literature . Related brominated methoxybenzene derivatives demonstrate typical aromatic bond lengths, with carbon-carbon distances in the benzene ring ranging from 1.385 to 1.395 Angstroms [7]. The carbon-bromine bond length typically measures approximately 1.90-1.95 Angstroms, while the carbon-oxygen bond in the methoxy group exhibits a length of approximately 1.43 Angstroms [8] [7].

The crystallographic analysis of similar compounds reveals that the methoxy group tends to adopt a nearly coplanar orientation with the benzene ring, with torsional angles typically ranging from 0° to 15° from planarity [9]. The presence of the ortho-methyl substituent introduces steric constraints that may force slight deviations from ideal planarity [9]. Crystal packing arrangements in brominated aromatic ethers frequently exhibit weak intermolecular interactions, including halogen bonding and π-π stacking interactions [10].

Conformational Dynamics Studies

Conformational analysis reveals that 1-(2-Bromo-1-methoxyethyl)-2-methylbenzene can adopt multiple stable conformations due to rotation around the carbon-carbon bond connecting the ethyl side chain to the benzene ring [11] [5]. Density functional theory calculations on structurally similar compounds indicate that rotational barriers typically range from 2-4 kcal/mol, allowing for relatively free rotation at ambient temperatures [11] [12].

The methoxy group exhibits conformational preferences influenced by both electronic and steric factors [9]. Studies on ortho-dimethoxybenzene derivatives demonstrate that the methoxy group can stabilize both coplanar and perpendicular conformations, with energy differences often less than 1 kcal/mol [9]. The presence of the adjacent methyl group on the benzene ring creates additional steric interactions that favor specific conformational arrangements [8] [13].

Conformational ParameterEnergy Range (kcal/mol)Preferred Orientation
Methoxy rotation0.1-0.5Coplanar with benzene ring
Side chain rotation2.0-4.0Staggered arrangements
Bromine positioning1.5-3.0Anti to benzene ring

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, 2D Techniques)

The proton nuclear magnetic resonance spectrum of 1-(2-Bromo-1-methoxyethyl)-2-methylbenzene exhibits characteristic signal patterns that facilitate structural elucidation [14] [5]. The aromatic protons appear in the typical aromatic region between 7.0-7.5 parts per million, with the ortho-methyl substituent causing slight upfield shifts due to its electron-donating properties [14] [15].

The methoxy protons generate a sharp singlet at approximately 3.3-3.5 parts per million, while the bromomethylene protons appear as a characteristic doublet of doublets in the 3.6-4.0 parts per million region [16] [5]. The methine proton adjacent to the methoxy group typically resonates at 4.8-5.2 parts per million, showing coupling to the bromomethylene protons [17] [5]. The benzyl methyl group produces a singlet at approximately 2.3 parts per million [18].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct carbon environments throughout the molecule [17] [5]. The aromatic carbons resonate between 125-140 parts per million, with the methoxy-bearing carbon appearing at approximately 80-85 parts per million [5]. The bromomethyl carbon typically appears at 35-40 parts per million, while the methoxy carbon resonates at 55-60 parts per million [19] [5].

Two-dimensional nuclear magnetic resonance techniques provide valuable connectivity information [17]. Correlation spectroscopy experiments establish through-bond connectivities, while nuclear Overhauser effect spectroscopy reveals spatial proximities between protons [17]. These techniques confirm the substitution pattern and stereochemical arrangements within the molecule [17].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1-(2-Bromo-1-methoxyethyl)-2-methylbenzene reveals characteristic fragmentation patterns consistent with brominated aromatic ethers [20] [21]. The molecular ion peak appears at mass-to-charge ratio 229/231, exhibiting the typical bromine isotope pattern with peaks separated by two mass units in approximately equal intensity [22] [23].

The base peak commonly occurs at mass-to-charge ratio 148, corresponding to loss of the bromine atom (mass 81) from the molecular ion [20] [22]. This fragmentation reflects the relatively weak carbon-bromine bond and the stability of the resulting carbocation [20]. Additional significant fragment ions appear at mass-to-charge ratio 119, corresponding to loss of both bromine and formaldehyde (mass 30), and at mass-to-charge ratio 91, representing the tropylium ion formed from the methylbenzyl fragment [24].

The fragmentation pathway typically involves alpha-cleavage adjacent to the aromatic ring, followed by loss of the methoxy group as methanol (mass 32) [21] [24]. The bromine isotope pattern provides definitive confirmation of the presence of a single bromine atom in the molecule [22] [23].

Fragment Ion (m/z)Relative Intensity (%)Assignment
229/23115-25Molecular ion [M]⁺
148100[M-Br]⁺
11940-60[M-Br-CHO]⁺
9130-50Tropylium ion
7720-40Phenyl cation

Infrared and Ultraviolet-Visible Absorption Profiles

Infrared spectroscopy of 1-(2-Bromo-1-methoxyethyl)-2-methylbenzene exhibits characteristic absorption bands that confirm the presence of specific functional groups [25] [26]. The aromatic carbon-hydrogen stretching vibrations appear at 3030-3100 wavenumbers, while aliphatic carbon-hydrogen stretches occur at 2850-2950 wavenumbers [25]. The aromatic carbon-carbon stretching vibrations manifest as multiple bands between 1450-1600 wavenumbers [25].

The methoxy group produces characteristic absorption patterns, with carbon-oxygen stretching appearing at approximately 1250-1300 wavenumbers and carbon-hydrogen bending modes at 1430-1470 wavenumbers [26]. The carbon-bromine stretching vibration typically appears as a medium-intensity band at 500-700 wavenumbers [25].

Ultraviolet-visible absorption spectroscopy reveals electronic transitions characteristic of substituted aromatic systems [27] [7]. The primary absorption band appears at approximately 260-270 nanometers, corresponding to the aromatic π→π* transition [27] [28]. The presence of the electron-donating methoxy group causes a bathochromic shift relative to unsubstituted toluene [27] [29].

The secondary absorption band occurs at approximately 200-210 nanometers with higher extinction coefficients [7] [28]. The methoxy substituent increases both the wavelength and intensity of electronic transitions due to its electron-donating properties through resonance effects [29] [30]. The bromine substituent exerts minimal influence on the electronic spectrum compared to the methoxy group [7].

Thermodynamic Properties

Melting Point and Boiling Point Characteristics

The melting and boiling point characteristics of 1-(2-Bromo-1-methoxyethyl)-2-methylbenzene reflect the combined influences of molecular weight, intermolecular forces, and structural features [31] [32]. Structurally related compounds provide insight into expected thermal properties, as direct experimental data for this specific compound remains limited in the current literature [33] [32].

Comparable brominated methoxybenzene derivatives exhibit melting points ranging from -20°C to +15°C, depending on the specific substitution pattern and molecular symmetry [32] [34]. The presence of the heavy bromine atom generally elevates both melting and boiling points compared to non-halogenated analogs [31] [35]. The asymmetric substitution pattern in 1-(2-Bromo-1-methoxyethyl)-2-methylbenzene likely results in a relatively low melting point due to reduced crystal packing efficiency [32].

Boiling point estimations based on structural analogs suggest a range of 240-260°C at standard atmospheric pressure [36] [37]. The molecular weight of 229.11 g/mol and the presence of polar functional groups contribute to moderate volatility [38] [37]. The methoxy group introduces dipole-dipole interactions that increase intermolecular attractive forces and elevate the boiling point relative to purely hydrocarbon analogs [39].

Thermal PropertyEstimated ValueStructural Basis
Melting Point-10°C to +5°CAsymmetric substitution
Boiling Point245-255°CMolecular weight, polarity
Flash Point110-120°CAromatic ether structure

Solubility Behavior in Various Solvent Systems

The solubility characteristics of 1-(2-Bromo-1-methoxyethyl)-2-methylbenzene depend on the balance between hydrophobic aromatic character and polar functional group interactions [40] [41]. The compound exhibits limited water solubility due to the predominantly hydrophobic aromatic ring system and alkyl substituents [40] [42].

Solubility in organic solvents follows predictable patterns based on polarity and hydrogen bonding capabilities [43] [44]. The compound shows excellent solubility in nonpolar solvents such as hexane, benzene, and toluene due to favorable aromatic-aromatic interactions [42] [44]. Moderately polar solvents including chloroform, dichloromethane, and ethyl acetate provide good dissolution based on similar polarity principles [43] [44].

Polar protic solvents such as alcohols exhibit moderate solubility, with the methoxy group capable of hydrogen bonding interactions [15] [41]. The solubility order typically follows: dimethyl sulfoxide > N,N-dimethylformamide > acetonitrile > ethanol > methanol, reflecting increasing polarity requirements [41]. Highly polar solvents like water show minimal dissolution due to the predominantly hydrophobic molecular character [40] [42].

Solvent ClassSolubilityInteraction Type
Nonpolar hydrocarbonsExcellentVan der Waals forces
Chlorinated solventsGoodDipole interactions
Polar aproticModerateDipole-dipole
Polar proticLimitedHydrogen bonding
WaterPoorHydrophobic exclusion

Bromination Strategies for Precursor Modification

The most direct approach to synthesizing 1-(2-Bromo-1-methoxyethyl)-2-methylbenzene involves the bromination of 1-(1-methoxyethyl)-2-methylbenzene as the key precursor compound . This transformation represents a classic example of benzylic bromination, where the bromine atom is introduced at the carbon adjacent to the aromatic ring.

Direct Bromination with Molecular Bromine

The conventional bromination approach employs molecular bromine (Br₂) in the presence of Lewis acid catalysts such as iron bromide (FeBr₃) or aluminum bromide (AlBr₃) [3] [4]. The reaction proceeds through an electrophilic substitution mechanism at the benzylic position, taking advantage of the increased reactivity of the carbon atom adjacent to the aromatic ring. The reaction conditions typically require temperatures between 0-60°C and reaction times of 2-8 hours, achieving yields of 70-85% with high selectivity for monobromination .

The mechanism involves the formation of a bromine-Lewis acid complex, which serves as a more electrophilic brominating species. The benzylic carbon, being electron-rich due to its proximity to the aromatic ring, undergoes nucleophilic attack by the activated bromine species, leading to the formation of a benzylic carbocation intermediate. This intermediate is then attacked by bromide ion to yield the final brominated product.

Regioselectivity and Reaction Control

One of the primary challenges in benzylic bromination is achieving selective monobromination without over-bromination to dibrominated products [5]. The reaction conditions must be carefully controlled to prevent the formation of unwanted by-products. Temperature control is particularly critical, as higher temperatures can lead to multiple bromination events and aromatic ring bromination as competing side reactions.

The selectivity for benzylic bromination over aromatic bromination is governed by the relative stability of the corresponding carbocation intermediates and the electronic effects of substituents on the aromatic ring. The methyl group in the 2-position of the benzene ring provides modest electron donation, enhancing the nucleophilicity of the benzylic position while simultaneously directing bromination away from the aromatic ring [6].

Alternative Brominating Reagents

Beyond molecular bromine, several alternative brominating reagents have been developed to improve selectivity and reaction control. N-bromosuccinimide (NBS) represents one of the most widely used alternatives, particularly for benzylic bromination reactions [7] [6]. NBS offers several advantages including easier handling, reduced formation of hydrogen bromide waste, and improved selectivity for monobromination.

The use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has emerged as another effective brominating reagent, particularly when combined with Lewis acid catalysts [4] [8]. This combination provides excellent control over reaction selectivity and can achieve high yields under mild reaction conditions.

Etherification Techniques for Methoxy Group Introduction

The introduction of the methoxy group in the target compound can be achieved through various etherification strategies, depending on the synthetic route employed. The choice of etherification method significantly impacts the overall synthetic efficiency and product purity.

Williamson Ether Synthesis

The Williamson ether synthesis represents the most versatile and widely used method for forming ether bonds in organic synthesis [9] [10]. This approach involves the nucleophilic substitution (SN₂) reaction between an alkoxide nucleophile and an alkyl halide. For the synthesis of 1-(2-Bromo-1-methoxyethyl)-2-methylbenzene, the Williamson synthesis can be employed in two different strategic approaches.

The first approach involves the reaction of sodium methoxide (CH₃ONa) with an appropriate benzylic halide precursor. This reaction typically requires temperatures of 50-100°C and reaction times of 4-12 hours, achieving yields of 75-90% when primary alkyl halides are employed [9]. The SN₂ mechanism ensures high selectivity and predictable product formation, making this approach particularly attractive for large-scale synthesis.

The reaction proceeds through a concerted mechanism where the methoxide nucleophile attacks the carbon bearing the leaving group, simultaneously displacing the halide ion. The reaction is most effective with primary and methyl halides, as secondary and tertiary halides tend to undergo elimination reactions instead of substitution [11].

Direct Alkylation of Phenolic Precursors

An alternative etherification strategy involves the direct alkylation of phenolic precursors using methyl iodide or methyl sulfate in the presence of base catalysts [12]. This approach can be particularly useful when the aromatic ring contains hydroxyl functionality that can be converted to the desired ether.

The reaction typically employs strong bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the phenolic hydroxyl group, generating the corresponding phenoxide anion. This nucleophilic species then reacts with methyl iodide through an SN₂ mechanism to form the methyl ether [12].

Acid-Catalyzed Etherification

Direct etherification between alcohols and carboxylic acids or their derivatives can be achieved under acid-catalyzed conditions [13]. This approach involves the protonation of the alcohol functionality, making it a better leaving group, followed by nucleophilic attack by methanol to form the ether bond.

The reaction conditions typically require elevated temperatures (100-150°C) and extended reaction times (6-24 hours), with yields ranging from 65-85% depending on the specific substrates employed [13]. While this method offers simplicity in terms of reagent requirements, the harsh reaction conditions may limit its applicability to sensitive substrates.

Catalytic Approaches and Reaction Optimization

Lewis Acid-Catalyzed Formation Mechanisms

Lewis acid catalysis has emerged as a powerful tool for enhancing the selectivity and efficiency of bromination reactions in the synthesis of 1-(2-Bromo-1-methoxyethyl)-2-methylbenzene. The use of Lewis acids fundamentally alters the reaction mechanism by activating the brominating reagent and facilitating more controlled electrophilic attack.

Zirconium(IV) Chloride Catalysis

Zirconium(IV) chloride (ZrCl₄) has demonstrated exceptional catalytic activity for benzylic bromination reactions [4] [8]. Research has shown that ZrCl₄ exhibits the highest catalytic activity among various Lewis acids tested for benzylic bromination, achieving excellent selectivity and high yields under mild reaction conditions.

The catalytic mechanism involves the coordination of ZrCl₄ to the brominating reagent, typically DBDMH, leading to the formation of a highly electrophilic bromine species. This activated complex then undergoes homolytic cleavage to generate bromine radicals, which selectively attack the benzylic position through a radical mechanism rather than an ionic pathway [8]. The radical nature of this process explains the high selectivity observed for benzylic bromination over aromatic ring bromination.

Optimal reaction conditions for ZrCl₄-catalyzed bromination typically involve catalyst loadings of 1-5 mol%, temperatures of 25-50°C, and reaction times of 0.5-4 hours, achieving yields of 85-95% with very high selectivity [4]. The mild reaction conditions and excellent selectivity make this approach particularly attractive for industrial applications.

Alternative Lewis Acid Catalysts

While ZrCl₄ has shown superior performance, several other Lewis acids have been investigated for bromination reactions. Iron(III) bromide (FeBr₃) and aluminum bromide (AlBr₃) represent traditional choices for aromatic bromination, offering high catalytic activity but requiring careful control to prevent over-bromination [3] [14].

FeBr₃ typically requires catalyst loadings of 5-10 mol% and provides good selectivity for monobromination when reaction conditions are carefully controlled [3]. The catalyst activates molecular bromine by forming a polarized Br₂-FeBr₃ complex, which then acts as the electrophilic brominating species.

AlBr₃ offers very high catalytic activity but requires more careful handling due to its highly corrosive nature and moisture sensitivity [14]. Despite these challenges, AlBr₃ can achieve excellent results in bromination reactions when proper precautions are taken.

Mechanistic Considerations

The choice of Lewis acid catalyst significantly influences the reaction mechanism and product distribution. While traditional Lewis acids like FeBr₃ and AlBr₃ promote ionic mechanisms through carbocation intermediates, newer catalysts like ZrCl₄ appear to operate through radical pathways [8].

The radical mechanism offers several advantages including reduced tendency for carbocation rearrangements and improved selectivity for benzylic bromination over aromatic substitution. This mechanistic difference explains why ZrCl₄ demonstrates superior performance compared to traditional Lewis acid catalysts.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions while improving yields and selectivity [15] [16]. The application of microwave irradiation to the synthesis of 1-(2-Bromo-1-methoxyethyl)-2-methylbenzene offers several significant advantages over conventional heating methods.

Advantages of Microwave Heating

Microwave irradiation provides rapid and uniform heating of reaction mixtures, leading to dramatically reduced reaction times compared to conventional heating methods [15]. Reactions that typically require several hours under conventional conditions can often be completed in minutes under microwave irradiation. This acceleration is attributed to the direct heating of polar molecules in the reaction mixture, leading to more efficient energy transfer and enhanced reaction kinetics.

The improved heating efficiency also leads to reduced thermal degradation of sensitive compounds, often resulting in higher product purity compared to conventional heating methods [15]. The precise temperature control available with modern microwave reactors allows for optimization of reaction conditions to maximize selectivity while minimizing side reactions.

Microwave-Assisted Bromination

The application of microwave heating to bromination reactions has shown remarkable success in improving both reaction rates and selectivity [16] [17]. For the synthesis of brominated aromatic compounds, microwave conditions can achieve complete conversion in reaction times of 2-30 minutes, compared to several hours required under conventional heating.

Optimal microwave conditions for bromination reactions typically involve temperatures of 80-200°C, with the specific temperature chosen based on the substrate reactivity and desired selectivity [16]. The rapid heating and precise temperature control available with microwave reactors allow for fine-tuning of reaction conditions to achieve optimal results.

Solvent Considerations

The choice of solvent is particularly important in microwave-assisted synthesis, as the solvent must be capable of absorbing microwave energy efficiently [15]. Polar solvents such as acetonitrile, dimethylformamide, and alcohols are particularly effective for microwave heating, as their dipolar nature allows for efficient coupling with microwave radiation.

For bromination reactions, acetonitrile has emerged as an excellent solvent choice, providing good solubility for both reactants and catalysts while absorbing microwave energy efficiently [16]. The use of acetonitrile also avoids the environmental and safety concerns associated with chlorinated solvents traditionally used in bromination reactions.

Reaction Optimization Strategies

Successful implementation of microwave-assisted synthesis requires careful optimization of reaction parameters including temperature, power level, reaction time, and reagent concentrations [16]. The ability to rapidly screen multiple reaction conditions makes microwave synthesis particularly attractive for reaction optimization studies.

Temperature profiling is particularly important in microwave synthesis, as rapid heating can sometimes lead to hot spots or uneven temperature distribution. Modern microwave reactors address this concern through the use of infrared temperature monitoring and automated power control systems [15].

Industrial-Scale Production Challenges

Continuous Flow Reactor Adaptations

The transition from laboratory-scale batch processes to industrial-scale production presents significant challenges that require innovative solutions. Continuous flow reactor technology has emerged as a promising approach for addressing many of the scalability issues associated with the synthesis of 1-(2-Bromo-1-methoxyethyl)-2-methylbenzene.

Flow Chemistry Advantages

Continuous flow reactors offer several fundamental advantages over traditional batch processes for bromination reactions [18] [19]. The small reactor volumes and high surface-to-volume ratios provide excellent heat transfer capabilities, allowing for precise temperature control even for highly exothermic reactions. This enhanced heat management is particularly important for bromination reactions, which can be highly exothermic and potentially dangerous in large-scale batch processes.

The continuous nature of flow processes also enables better control of residence time, ensuring that all material experiences identical reaction conditions. This uniformity leads to improved product consistency and reduced formation of by-products compared to batch processes where mixing and heat transfer limitations can lead to local variations in reaction conditions [18].

Photochemical Flow Processes

Recent developments in photochemical continuous flow processes have shown particular promise for benzylic bromination reactions [19] [20]. These systems combine the advantages of flow chemistry with photochemical activation, enabling highly selective bromination under mild conditions.

A typical photochemical flow setup involves the continuous mixing of substrate and brominating reagent in a transparent reactor tube, which is then irradiated with UV light to initiate the radical bromination process [19]. The precise control of residence time in the flow reactor allows for optimization of conversion while minimizing over-bromination.

Research has demonstrated that photochemical flow bromination can achieve excellent selectivity for monobromination while operating at temperatures as low as 0-40°C [18] [19]. These mild conditions significantly reduce energy consumption compared to thermal processes and minimize the formation of unwanted by-products.

Reactor Design Considerations

The design of continuous flow reactors for bromination reactions requires careful consideration of several factors including material compatibility, mixing efficiency, and heat transfer capabilities [18]. The corrosive nature of bromine and hydrogen bromide requires the use of corrosion-resistant materials for reactor construction.

Mixing is particularly critical in flow processes, as incomplete mixing can lead to localized high concentrations of reactants and poor selectivity. Various mixing strategies have been developed including static mixers, microfluidic mixers, and segmented flow systems [18].

Scale-Up Considerations

One of the primary advantages of continuous flow processes is the relative ease of scale-up compared to batch processes [18]. Scale-up can often be achieved through numbering-up (running multiple reactors in parallel) or by increasing the reactor size while maintaining the same residence time and flow conditions.

The modular nature of flow systems also allows for easy integration of additional processing steps such as downstream purification or product isolation. This integration capability can lead to significant cost savings by eliminating intermediate storage and handling steps [18].

Purification and Isolation Techniques

The purification and isolation of 1-(2-Bromo-1-methoxyethyl)-2-methylbenzene presents unique challenges due to the compound's physical properties and the nature of impurities typically present in the crude reaction mixture. The development of efficient purification strategies is critical for achieving the high purity levels required for pharmaceutical and specialty chemical applications.

Distillation Methods

Distillation represents the most commonly employed purification technique for aromatic bromides, taking advantage of boiling point differences between the desired product and impurities [21] [22]. For 1-(2-Bromo-1-methoxyethyl)-2-methylbenzene, with an estimated boiling point in the range of 180-220°C, simple distillation can be effective for removing low-boiling impurities such as residual solvents and unreacted starting materials.

However, the presence of closely related brominated compounds with similar boiling points may require more sophisticated distillation techniques. Fractional distillation using efficient columns with multiple theoretical plates can achieve the separation of compounds with boiling point differences as small as 5-10°C [22].

Vacuum distillation offers particular advantages for thermally sensitive compounds, allowing for distillation at reduced temperatures to prevent thermal decomposition [23]. This technique is especially valuable when dealing with highly brominated compounds, which can be prone to thermal degradation at elevated temperatures.

Crystallization and Recrystallization

When the target compound can be induced to crystallize, crystallization represents one of the most effective purification methods available [21] [24]. The process relies on differences in solubility between the desired product and impurities in various solvents.

The selection of an appropriate solvent system is critical for successful crystallization. The ideal solvent should dissolve the compound readily at elevated temperatures but show limited solubility at lower temperatures, allowing for efficient crystal formation upon cooling [24]. Common solvent systems for brominated aromatic compounds include alcohols, ethers, and hydrocarbon solvents.

Recrystallization can achieve purities of 95-98% in a single operation, making it particularly attractive for final product purification [22]. However, the technique requires that the compound forms well-defined crystals, which may not always be the case for oils or low-melting solids.

Chromatographic Purification

Column chromatography offers the highest degree of separation efficiency among the available purification techniques, capable of achieving purities of 95-99% for complex mixtures [23] [22]. The technique relies on differential adsorption of compounds on a stationary phase, with separation achieved through the use of appropriate mobile phase systems.

For brominated aromatic compounds, silica gel represents the most commonly used stationary phase, with elution typically achieved using gradients of increasing polarity [23]. The choice of eluent system must be carefully optimized to achieve adequate separation while maintaining reasonable run times and solvent consumption.

While column chromatography offers excellent separation efficiency, the technique can be time-consuming and labor-intensive, particularly for large-scale applications [22]. Recent developments in automated chromatography systems have addressed some of these limitations, enabling more efficient large-scale purifications.

Liquid-Liquid Extraction

Liquid-liquid extraction can be employed as either a preliminary purification step or as a final polishing technique [25] [23]. The method relies on differences in partition coefficients between the desired product and impurities in two immiscible liquid phases.

For brominated aromatic compounds, extraction systems typically involve an organic phase (such as dichloromethane or ethyl acetate) and an aqueous phase [25]. The pH of the aqueous phase can be adjusted to selectively extract acidic or basic impurities, leaving the neutral target compound in the organic phase.

Multiple extraction stages may be required to achieve adequate purification, and the technique is most effective when there are significant differences in polarity between the target compound and impurities [23]. While liquid-liquid extraction offers mild operating conditions and good scalability, the technique typically achieves lower purities (75-85%) compared to other methods.

Industrial Purification Strategies

Industrial-scale purification typically employs a combination of techniques to achieve the required purity levels while maintaining economic viability [21] [26]. A typical industrial purification sequence might begin with liquid-liquid extraction to remove gross impurities, followed by distillation to remove solvents and low-boiling impurities, and conclude with crystallization or chromatography for final polishing.

The choice of purification strategy must balance purity requirements against economic considerations including solvent consumption, energy usage, and processing time [26]. Continuous processes are increasingly preferred over batch operations due to their improved efficiency and reduced environmental impact.

Recent developments in process intensification have led to the integration of reaction and purification steps in single continuous processes, eliminating intermediate isolation steps and improving overall process efficiency [21]. These integrated approaches represent the future direction of industrial organic synthesis, offering significant advantages in terms of cost, safety, and environmental impact.

Table 1: Synthetic Methodologies for 1-(2-Bromo-1-methoxyethyl)-2-methylbenzene
MethodologyReagentsTemperature (°C)Reaction TimeSelectivityYield (%)
Bromination of 1-(1-methoxyethyl)-2-methylbenzeneBr₂, FeBr₃ or AlBr₃0-602-8 hoursHigh (monobromination)70-85
Lewis Acid-Catalyzed Benzylic BrominationDBDMH, ZrCl₄25-500.5-4 hoursVery High85-95
Microwave-Assisted BrominationNBS, microwave irradiation80-2002-30 minutesHigh80-98
Continuous Flow PhotobrominationNBS, UV light, flow reactor0-405-60 minutesExcellent85-95
Williamson Ether SynthesisRONa/RO⁻, RX (SN₂)50-1004-12 hoursHigh (primary halides)75-90
Methoxylation of HalidesMeOH, base catalyst25-802-6 hoursModerate60-80
Direct EtherificationAlcohol, acid catalyst100-1506-24 hoursVariable65-85
Table 2: Purification and Isolation Techniques
TechniquePrincipleTemperature Range (°C)Purity Achieved (%)AdvantagesLimitations
DistillationBoiling point difference180-22085-92Simple, cost-effectiveSimilar boiling points
Fractional DistillationMultiple theoretical plates180-22092-96Higher separation efficiencyEquipment complexity
Vacuum DistillationReduced pressure operation80-120 (reduced P)90-95Prevents thermal decompositionVacuum system required
CrystallizationSolubility differences0-2580-90Solid purificationMust form crystals
RecrystallizationHot/cold solubility variance60-10095-98High purity achievableSolvent selection critical
Column ChromatographyDifferential adsorption20-4095-99Versatile separationTime consuming
Continuous Flow PurificationIn-line separation0-6090-95Automated, scalableEquipment investment
Solvent ExtractionPartition coefficient20-4075-85Mild conditionsMultiple extractions needed
Table 3: Lewis Acid Catalysts for Bromination Reactions
Lewis AcidActivitySelectivityCatalyst Loading (mol%)CostHandling
ZrCl₄Very HighExcellent1-5HighMoisture sensitive
FeBr₃HighGood5-10LowCorrosive
AlBr₃Very HighGood5-10ModerateHighly corrosive
FeCl₃ModerateFair10-20LowCorrosive
TiCl₄HighGood5-15ModerateHighly moisture sensitive
SnCl₄ModerateFair10-25ModerateMoisture sensitive
Table 4: Industrial-Scale Production Considerations
FactorConventional MethodsFlow ChemistryMicrowave Methods
Raw Material CostModerateHigher initialModerate
Energy ConsumptionHighModerateLower
Waste GenerationHigh (HBr waste)ReducedReduced
Safety ConsiderationsHigh risk (Br₂ handling)Lower riskModerate risk
Equipment RequirementsStandard reactorsSpecialized equipmentMW reactors required
ScalabilityGoodExcellentLimited
Environmental ImpactSignificantReducedLower
Regulatory ComplianceStringent controlsEasier complianceStandard controls

The synthesis of 1-(2-Bromo-1-methoxyethyl)-2-methylbenzene requires careful consideration of multiple synthetic strategies, each offering distinct advantages and challenges. Conventional bromination approaches provide reliable access to the target compound but may suffer from selectivity issues and harsh reaction conditions [3]. Advanced catalytic methods, particularly those employing Lewis acid catalysts such as ZrCl₄, offer improved selectivity and milder conditions while maintaining high yields [4] [8].

The integration of modern synthetic technologies, including microwave-assisted synthesis and continuous flow processes, represents the future direction of industrial organic chemistry [15] [18] [16]. These approaches offer significant advantages in terms of reaction efficiency, safety, and environmental impact while providing the scalability required for commercial production.

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

228.01498 g/mol

Monoisotopic Mass

228.01498 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types